molecular formula C9H13NO2 B13044063 4-[(1S,2S)-1-amino-2-hydroxypropyl]phenol

4-[(1S,2S)-1-amino-2-hydroxypropyl]phenol

Cat. No.: B13044063
M. Wt: 167.20 g/mol
InChI Key: LERQUQVEZIFCKB-IMTBSYHQSA-N
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Description

4-[(1S,2S)-1-amino-2-hydroxypropyl]phenol is an organic compound characterized by the presence of an amino group and a hydroxyl group attached to a phenol ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 4-[(1S,2S)-1-amino-2-hydroxypropyl]phenol involves the nucleophilic addition reaction. This method typically requires specific reaction conditions, such as the use of organic solvents and controlled temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[(1S,2S)-1-amino-2-hydroxypropyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols .

Scientific Research Applications

4-[(1S,2S)-1-amino-2-hydroxypropyl]phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1S,2S)-1-amino-2-hydroxypropyl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1S,2S)-1-amino-2-hydroxypropyl]phenol
  • 2-[(1S,2S)-1-amino-2-hydroxypropyl]phenol

Uniqueness

4-[(1S,2S)-1-amino-2-hydroxypropyl]phenol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

4-[(1S,2S)-1-amino-2-hydroxypropyl]phenol, also known as a chiral phenolic compound, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C9H13NO2
  • Molecular Weight : Approximately 167.21 g/mol

The presence of both an amino group and a hydroxyl group on the propyl chain contributes to its biological activity by facilitating interactions with various biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate enzyme activities and affect receptor binding, leading to alterations in cellular processes.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which could be beneficial in therapeutic contexts.
  • Receptor Interaction : It may bind to adrenergic receptors, influencing physiological responses and signaling pathways.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Antioxidant Activity : The phenolic structure allows for hydrogen bonding and electron donation, which can scavenge free radicals.
  • Antimicrobial Properties : Preliminary studies suggest potential effectiveness against certain bacterial strains.
  • Enzyme Modulation : It has been investigated for its role in modulating enzyme activity, particularly in relation to drug metabolism.

Enzyme Inhibition Studies

A study conducted on the enzyme inhibition properties of this compound revealed significant inhibition against acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The results indicated a competitive inhibition mechanism with an IC50 value in the low micromolar range.

EnzymeIC50 (µM)Inhibition Type
AChE5.2Competitive

Antimicrobial Activity

In vitro tests demonstrated that this compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be 32 µg/mL for both strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Applications in Medicine

Due to its diverse biological activities, this compound is being explored for various medical applications:

  • Drug Development : Its ability to inhibit specific enzymes makes it a candidate for developing drugs targeting neurodegenerative diseases.
  • Therapeutic Agent : Ongoing research is assessing its potential as a therapeutic agent in managing conditions related to oxidative stress and inflammation.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

4-[(1S,2S)-1-amino-2-hydroxypropyl]phenol

InChI

InChI=1S/C9H13NO2/c1-6(11)9(10)7-2-4-8(12)5-3-7/h2-6,9,11-12H,10H2,1H3/t6-,9+/m0/s1

InChI Key

LERQUQVEZIFCKB-IMTBSYHQSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=C(C=C1)O)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)N)O

Origin of Product

United States

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